molecular formula C20H19NO5 B2550294 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate CAS No. 869079-60-7

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate

Cat. No. B2550294
CAS RN: 869079-60-7
M. Wt: 353.374
InChI Key: JMYCCNYKKPNXKC-UHFFFAOYSA-N
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Description

The compound "3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests it may possess interesting physicochemical properties and biological activities, as indicated by the research on similar chromen-2-one derivatives.

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves Knoevenagel reactions, as seen in the synthesis of 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) . Additionally, condensation reactions are common in the formation of these compounds, such as the reaction of methyl N-(3-hydroxyphenyl)carbamate with various reagents to afford chromene derivatives . The use of microwave synthesis has been essential for the successful synthesis of some sulfur-containing carbamates, indicating the importance of modern synthetic techniques in the development of these compounds .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often characterized using a combination of spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations are also used to predict molecular geometry and vibrational frequencies, which can provide insights into the electronic properties of these molecules .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including esterification, oxidation, and condensation with different reagents to form a wide range of products with diverse functional groups . The reactivity of these compounds can be influenced by the substituents on the chromen-2-one core, as well as the presence of electron-donating or withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as their crystallization behavior, solubility, and acid dissociation constants, can be influenced by their molecular structure . The sensitivity of these compounds to solvent polarity and their ability to form hydrogen bonds with protic and aprotic solvents have been observed . Theoretical calculations of molecular electrostatic potentials and frontier molecular orbitals can provide further understanding of their reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest is involved in the synthesis and structural analysis within various chemical contexts. For instance, it is utilized in the formation of highly substituted pyrazoles and their complexes with platinum(II) and palladium(II) metal ions. These complexes have been characterized by IR, 1H NMR, and FAB MS spectral analysis, highlighting their potential in material science and catalysis (Budzisz, Małecka, & Nawrot, 2004).

Antibacterial and Anti-inflammatory Activities

Another area of application involves the microwave-assisted synthesis of compounds based on coumarin-pyrazole hybrid structures. These compounds have been evaluated for their antibacterial and anti-inflammatory activities, showcasing the potential of 3-(4-Methoxyphenyl)-4-Methyl-2-Oxo-2H-Chromen-7-Yl Dimethylcarbamate derivatives in pharmaceutical research. The compounds exhibited significant antibacterial effect against Staphylococcus aureus and demonstrated higher activity than standard drugs in inhibiting heat-induced protein denaturation, suggesting a promising avenue for the development of new chemotherapeutics (Chavan & Hosamani, 2018).

Synthesis of Aromatic Carbamates Derivatives

The compound also plays a role in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment. This involves various condensation reactions leading to chromene derivatives, showcasing its utility in creating novel organic compounds with potential applications in material science and drug development (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . It is also toxic to aquatic life .

Future Directions

A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition . The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation) . Based on the studies, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-12-16-10-9-15(25-20(23)21(2)3)11-17(16)26-19(22)18(12)13-5-7-14(24-4)8-6-13/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYCCNYKKPNXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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